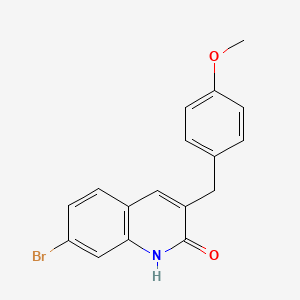![molecular formula C12H8Br2N2 B13145718 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fused benzene and pyrimidine ring system, with bromine atoms at the 2 and 4 positions, and a dihydro structure at the 5 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a chalcone with guanidine under specific conditions . The reaction is usually carried out in a solvent such as acetonitrile, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The dihydro structure can be oxidized to form quinazoline derivatives, or reduced to form fully saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinazolines can be formed.
Oxidation Products: Quinazoline derivatives with different oxidation states.
Reduction Products: Fully saturated benzoquinazoline derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting the growth of carcinoma cells.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science:
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Similar structure but with a phenyl group instead of bromine atoms.
3H-Quinazolin-4-one Derivatives: These compounds have a similar quinazoline core but differ in their functional groups and biological activities.
Uniqueness
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The dihydro structure also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H8Br2N2 |
|---|---|
Poids moléculaire |
340.01 g/mol |
Nom IUPAC |
2,4-dibromo-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H8Br2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-4H,5-6H2 |
Clé InChI |
FPQAUNDSUKDHIT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


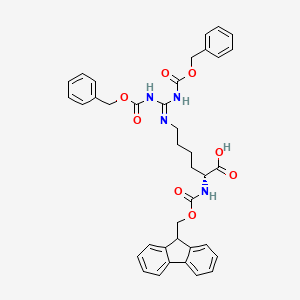

![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)

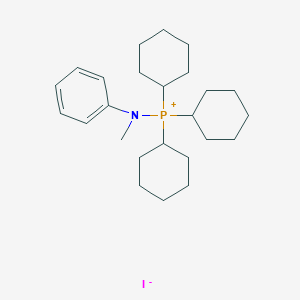

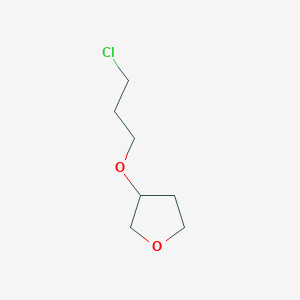
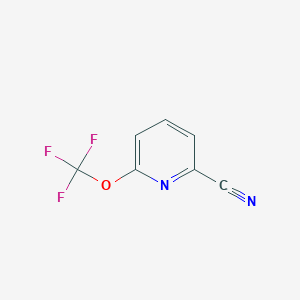
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
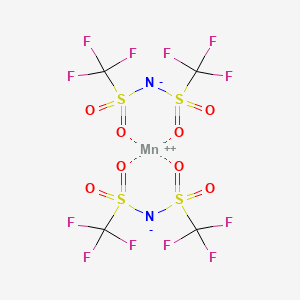

![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
